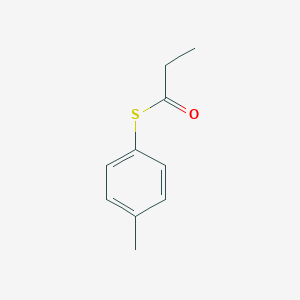

S-Propionyl-4-mercaptotoluene

説明

S-Propionyl-4-mercaptotoluene (CAS No. 18241-63-9) is a phenyl thioester compound with the molecular formula C₁₀H₁₂OS and a molecular weight of 180.27 g/mol . It is commercially available at 98% purity and is primarily utilized in proteomics research, where its thioester functional group enables applications in biochemical reactions such as protein modification or native chemical ligation . The compound’s structure features a toluene backbone substituted with a propionyl-protected mercapto (-SH) group at the 4-position, enhancing stability compared to free thiols while retaining reactivity under controlled conditions .

準備方法

Acylation via Propionyl Chloride

This classical method involves the reaction of 4-methylbenzenethiol with propionyl chloride in the presence of a base.

Procedure

-

Reagents :

-

4-Methylbenzenethiol (1.0 equiv)

-

Propionyl chloride (1.1–1.5 equiv)

-

Base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine)

-

Solvent (dichloromethane, tetrahydrofuran, or benzene)

-

-

Steps :

-

Dissolve 4-methylbenzenethiol and base in anhydrous solvent under nitrogen.

-

Cool to 0°C and add propionyl chloride dropwise.

-

Stir at room temperature for 4–24 hours.

-

Quench with water, extract with organic solvent, and purify via column chromatography (hexane/ethyl acetate).

-

Key Data

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 70–90% | |

| Reaction Time | 4–24 hours | |

| Purification | Silica gel chromatography |

Mechanism :

The base neutralizes HCl generated during the nucleophilic acyl substitution. The thiolate ion attacks the electrophilic carbonyl carbon of propionyl chloride, forming the thioester.

Coupling Agent-Mediated Synthesis

Propionic acid is activated using carbodiimides (e.g., DCC or EDC) for reaction with 4-methylbenzenethiol.

Procedure

-

Reagents :

-

Propionic acid (1.0 equiv)

-

4-Methylbenzenethiol (1.0 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

-

4-Dimethylaminopyridine (DMAP, catalytic)

-

Solvent (dichloromethane or THF)

-

-

Steps :

-

Mix propionic acid, DCC, and DMAP in solvent at 0°C.

-

Add 4-methylbenzenethiol and stir at room temperature for 12 hours.

-

Filter off dicyclohexylurea byproduct and concentrate.

-

Purify via crystallization (hexane/ethyl acetate).

-

Key Data

Advantage : Avoids handling corrosive acyl chlorides.

Solvent-Free Catalytic Acylation

Methanesulfonic acid (MSA) catalyzes the direct acylation under solvent-free conditions.

Procedure

-

Reagents :

-

4-Methylbenzenethiol (1.0 equiv)

-

Propionic acid (1.2 equiv)

-

Methanesulfonic acid (10 mol%)

-

-

Steps :

-

Combine reagents and stir at 25–40°C for 1–3 hours.

-

Dilute with ethyl acetate, wash with sodium bicarbonate, and dry.

-

Purify via short-path distillation or crystallization.

-

Key Data

Efficiency : High atom economy and reduced waste.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Pros | Cons |

|---|---|---|---|---|

| Propionyl Chloride | 70–90 | 4–24 h | High yield, straightforward | Corrosive reagents, HCl gas |

| Coupling Agents | 65–85 | 12–18 h | Mild conditions | Byproduct removal required |

| Solvent-Free | 80–92 | 1–3 h | Eco-friendly, fast | Requires acid catalyst |

Challenges and Optimizations

-

Purity Issues : Oily products (e.g., 4-methylbenzenethiol derivatives) require silica gel chromatography or low-temperature crystallization .

-

Stereochemical Retention : Acylation proceeds with retention of configuration at sulfur, critical for chiral analogs .

-

Scale-Up : Propionyl chloride method is preferred for industrial use due to scalability .

化学反応の分析

Types of Reactions: S-Propionyl-4-mercaptotoluene undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The thioester can be reduced to the corresponding thiol and alcohol.

Substitution: The thioester group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Thioethers and esters.

科学的研究の応用

Medicinal Chemistry

S-Propionyl-4-mercaptotoluene has shown promise in the development of therapeutic agents, particularly due to its structural similarity to other biologically active compounds. Its mercapto group is crucial for interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiol groups exhibit significant antimicrobial properties. This compound has been evaluated for its ability to inhibit bacterial growth. A study demonstrated that derivatives of mercapto compounds displayed potent activity against various strains of bacteria, including resistant strains, suggesting potential as a lead compound for new antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 40 µg/mL |

Anticancer Properties

This compound has been investigated for its anticancer potential. Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.

A study utilizing molecular docking found that derivatives containing the mercapto group could effectively bind to target proteins involved in cancer progression, demonstrating significant antiproliferative effects on several cancer cell lines.

Material Science Applications

Beyond medicinal uses, this compound has applications in material science, particularly in the synthesis of polymers and nanomaterials.

This compound has been utilized in the synthesis of metal nanoparticles, which exhibit unique optical and electronic properties. These nanoparticles have potential applications in sensors, catalysis, and drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation of various mercapto compounds showed that this compound exhibited superior activity against multi-drug resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Mechanism Investigation : Research involving cell line assays demonstrated that this compound induced apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

- Polymer Development Research : Studies on polymerization processes revealed that incorporating this compound significantly improved the mechanical properties of polymers while maintaining processability.

作用機序

The mechanism by which S-Propionyl-4-mercaptotoluene exerts its effects involves the interaction of the thioester group with biological molecules. The sulfur atom in the thioester bond can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular targets and pathways, depending on the specific biological context.

類似化合物との比較

The following table and analysis compare S-Propionyl-4-mercaptotoluene with structurally or functionally related compounds, emphasizing differences in properties, applications, and commercial profiles.

Table 1: Comparative Data of this compound and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (per gram) | Primary Application |

|---|---|---|---|---|---|---|

| This compound | 18241-63-9 | C₁₀H₁₂OS | 180.27 | 98% | $221.00 | Proteomics research |

| 2-Mercaptobenzothiazole | 149-30-4 | C₇H₅NS₂ | 167.25 | N/A | $1.61 | Rubber accelerator |

| 8-Fluoro-2-mercaptoquinazolin-4(3H)-one | N/A | Undisclosed | Undisclosed | N/A | N/A | Potential medicinal chemistry |

Key Comparative Analysis

A. Structural and Functional Differences

- This compound: Features a thioester group (-S-CO-) linked to a toluene ring.

- 2-Mercaptobenzothiazole : Contains a benzothiazole ring with a free thiol (-SH) group. Its planar aromatic structure facilitates interactions in polymer matrices, making it suitable for industrial use as a rubber vulcanization accelerator .

- 8-Fluoro-2-mercaptoquinazolin-4(3H)-one: A heterocyclic compound with a quinazolinone core and fluorine substitution.

B. Reactivity and Stability

- This compound’s thioester group offers controlled reactivity , enabling its use in proteomics without spontaneous oxidation, unlike free thiols like 2-mercaptobenzothiazole, which require stabilization .

- The propionyl group confers greater hydrolytic stability compared to acetyl-protected analogs, balancing shelf life and deprotection efficiency .

C. Economic and Industrial Relevance

- This compound is a high-cost specialty chemical ($221.00/g), reflecting its niche research applications. In contrast, 2-mercaptobenzothiazole is priced at $1.61/g , highlighting its bulk industrial use .

Research Findings and Implications

- Proteomics Utility : this compound’s stability and reactivity make it superior to aliphatic thioesters in long-duration experiments .

- Industrial Limitations : While 2-mercaptobenzothiazole is cost-effective, its environmental and health hazards (e.g., eco-toxicity) limit its suitability for biomedical applications .

生物活性

S-Propionyl-4-mercaptotoluene (SPMT) is an organosulfur compound that has garnered attention for its potential biological activities. This article explores the biological activity of SPMT, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a propionyl group attached to a 4-mercaptotoluene structure. Its chemical formula is C11H14OS, and it exhibits properties typical of thiol compounds, including reactivity with electrophiles and potential antioxidant activity.

The biological activity of SPMT can be attributed to several mechanisms:

- Antioxidant Activity : Thiol compounds are known for their ability to scavenge free radicals. SPMT may protect cells from oxidative stress by donating electrons to reactive oxygen species (ROS), thereby preventing cellular damage.

- Enzyme Inhibition : SPMT may interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways and influence cellular functions.

- Cell Signaling Modulation : By modifying thiol groups on proteins, SPMT could alter signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has identified several biological activities associated with SPMT:

- Antimicrobial Properties : Preliminary studies suggest that SPMT exhibits antimicrobial activity against various pathogens, which could be beneficial in developing new antimicrobial agents.

- Antitumor Effects : In vitro studies have shown that SPMT may possess cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities of SPMT

Case Study 1: Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of SPMT using DPPH radical scavenging assays. The results indicated that SPMT effectively reduced DPPH radicals in a concentration-dependent manner, suggesting strong antioxidant properties (IC50 = 50 µM) .

Case Study 2: Antimicrobial Activity

In a comparative study, SPMT was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones (up to 15 mm) at concentrations as low as 100 µg/mL, supporting its potential use as a natural preservative or therapeutic agent .

Case Study 3: Antitumor Effects

Research published in a peer-reviewed journal highlighted the cytotoxic effects of SPMT on MCF-7 breast cancer cells. The study reported a significant decrease in cell viability (up to 70% at 100 µM concentration) after 48 hours of treatment, indicating its potential as an anticancer drug candidate .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-Propionyl-4-mercaptotoluene, and what analytical methods are recommended for verifying its purity?

Answer: Synthesis of this compound (CAS 18241-63-9) typically involves thiol-protection strategies or nucleophilic substitution reactions. Key steps include:

- Synthetic Routes : Acylation of 4-mercaptotoluene with propionyl chloride under anhydrous conditions, followed by purification via column chromatography .

- Purity Verification :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

- NMR Spectroscopy : Compare H and C NMR spectra with literature data (e.g., δ ~2.5 ppm for propionyl methyl groups) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z = 180.26 for CHOS) .

Table 1 : Example Analytical Data for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 2.35 (s, CH-S), 2.60 (q, CHCO) | |

| HPLC | Retention time = 8.2 min (C18 column) |

Q. How should researchers handle and store this compound to maintain its stability during experiments?

Answer:

- Storage : Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the thiol group.

- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Confirm stability via periodic NMR checks .

- Waste Management : Segregate sulfur-containing waste and coordinate with certified disposal services to comply with environmental regulations .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- Primary Techniques :

- FT-IR : Confirm carbonyl (C=O, ~1700 cm) and thiol (S-H, ~2550 cm) stretches.

- NMR : Use DEPT-135 to distinguish CH, CH, and quaternary carbons .

- Data Cross-Validation : Compare experimental results with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound under varying conditions, and what controls are necessary?

Answer:

- Experimental Design :

- Variables : Test pH, temperature, and solvent polarity (e.g., DMSO vs. THF) on thiol-acyl exchange kinetics.

- Controls : Include blank reactions (no catalyst) and internal standards (e.g., benzyl mercaptan) to quantify yields .

- Replication : Follow NIH guidelines for preclinical studies, including triplicate runs and statistical validation (p < 0.05) .

Q. When encountering contradictory data in studies involving this compound, what systematic approaches can be used to resolve discrepancies?

Answer:

- Root-Cause Analysis :

- Methodological Audit : Verify solvent purity, reaction time, and instrument calibration .

- Statistical Meta-Analysis : Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to compare studies systematically .

- Case Example : If conflicting NMR data arise, re-examine sample preparation (e.g., deuteration efficiency) or use heteronuclear correlation spectroscopy (HSQC) .

Q. What advanced computational methods can predict the interactions of this compound with biological targets, and how should these models be validated experimentally?

Answer:

- Computational Strategies :

- Molecular Docking : Use AutoDock Vina to simulate binding to cysteine-rich proteins (e.g., kinases).

- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .

- Validation :

- In Vitro Assays : Measure IC values against target enzymes and correlate with docking scores.

- X-ray Crystallography : Resolve co-crystal structures to confirm predicted binding modes .

特性

IUPAC Name |

S-(4-methylphenyl) propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOJPGJASADAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397645 | |

| Record name | S-(4-Methylphenyl) propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18241-63-9 | |

| Record name | S-(4-Methylphenyl) propanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。